1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide
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Overview
Description
1-(1,3-Benzoxazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazole core. One common approach is the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions. The pyrazole ring can be introduced through the reaction of hydrazines with β-diketones or β-ketoesters. The final step involves the coupling of the benzoxazole and pyrazole units with the pyrrolidine ring, often using amide bond formation techniques.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzoxazole ring can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the pyrazole and pyrrolidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed.
Major Products Formed:
Oxidation: Formation of oxo derivatives of benzoxazole.
Reduction: Reduced forms of pyrazole and pyrrolidine rings.
Substitution: Halogenated or alkylated derivatives of benzoxazole and pyrazole.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Application in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The benzoxazole ring can bind to enzymes or receptors, modulating their activity. The pyrazole and pyrrolidine rings may interact with other biomolecules, influencing cellular processes. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
This compound is unique due to its combination of benzoxazole, pyrazole, and pyrrolidine rings. Similar compounds include:
Benzoxazole derivatives: Often used in antimicrobial and anticancer research.
Pyrazole derivatives: Known for their anti-inflammatory and analgesic properties.
Pyrrolidine derivatives: Commonly used in pharmaceuticals and material science.
In comparison, the presence of all three functional groups in a single molecule makes this compound particularly versatile and valuable for various applications.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13-12-14(2)24(22-13)11-9-20-18(25)16-7-5-10-23(16)19-21-15-6-3-4-8-17(15)26-19/h3-4,6,8,12,16H,5,7,9-11H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQLXBSRTRUTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2CCCN2C3=NC4=CC=CC=C4O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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